molecular formula C10H10FIN2O B1457316 1-Cyclopropyl-3-(2-fluoro-4-iodophenyl)urea CAS No. 871700-18-4

1-Cyclopropyl-3-(2-fluoro-4-iodophenyl)urea

Cat. No.: B1457316
CAS No.: 871700-18-4
M. Wt: 320.1 g/mol
InChI Key: GAJDOJAFIZOJMS-UHFFFAOYSA-N
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Description

1-Cyclopropyl-3-(2-fluoro-4-iodophenyl)urea is a chemical compound with the molecular formula C₁₀H₁₀FIN₂O and a molecular weight of 320.1 g/mol . This compound is known for its unique structure, which includes a cyclopropyl group and a substituted phenyl ring with both fluorine and iodine atoms. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 1-Cyclopropyl-3-(2-fluoro-4-iodophenyl)urea typically involves the reaction of cyclopropylamine with 2-fluoro-4-iodophenyl isocyanate under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane at low temperatures to ensure high yield and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to meet regulatory standards.

Chemical Reactions Analysis

1-Cyclopropyl-3-(2-fluoro-4-iodophenyl)urea undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Cyclopropyl-3-(2-fluoro-4-iodophenyl)urea is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-3-(2-fluoro-4-iodophenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group and substituted phenyl ring allow it to bind effectively to these targets, modulating their activity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

1-Cyclopropyl-3-(2-fluoro-4-iodophenyl)urea can be compared with other similar compounds, such as:

    1-Cyclopropyl-3-(2-chloro-4-iodophenyl)urea: Similar structure but with a chlorine atom instead of fluorine.

    1-Cyclopropyl-3-(2-fluoro-4-bromophenyl)urea: Similar structure but with a bromine atom instead of iodine.

These compounds share similar chemical properties but differ in their reactivity and applications due to the different halogen atoms present .

Properties

IUPAC Name

1-cyclopropyl-3-(2-fluoro-4-iodophenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FIN2O/c11-8-5-6(12)1-4-9(8)14-10(15)13-7-2-3-7/h1,4-5,7H,2-3H2,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAJDOJAFIZOJMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)NC2=C(C=C(C=C2)I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FIN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20732730
Record name N-Cyclopropyl-N'-(2-fluoro-4-iodophenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20732730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871700-18-4
Record name N-Cyclopropyl-N′-(2-fluoro-4-iodophenyl)urea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=871700-18-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Cyclopropyl-N'-(2-fluoro-4-iodophenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20732730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Under a nitrogen atmosphere, to N,N-carbonyldiimidazole (39.9 g) were added N,N-dimethylformamide (200 ml) and triethylamine (34.3 ml) and a solution of 2-fluoro-4-iodoaniline 47 (48.5 g) in N,N-dimethylformamide (50 ml) was added dropwise with stirring under ice-cooling. After the completion of the dropwise addition, the mixture was stirred at room temperature for 18 hrs. The reaction mixture was ice-cooled, and cyclopropylamine (21.3 ml) was added dropwise. The reaction mixture was stirred at room temperature for 1 hr and added dropwise to water-toluene [2:1 (volume ratio), 750 ml] with stirring. The precipitated crystals were collected by filtration and dried to give 1-cyclopropyl-3-(2-fluoro-4-iodophenyl)urea 48 (61.3 g, yield 93.4%) as colorless crystals.
Quantity
39.9 g
Type
reactant
Reaction Step One
Quantity
34.3 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
48.5 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
21.3 mL
Type
reactant
Reaction Step Three
Quantity
750 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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